Product packaging for 3h-[1,2]Oxathiolo[4,3-c]pyridine(Cat. No.:CAS No. 143039-98-9)

3h-[1,2]Oxathiolo[4,3-c]pyridine

Cat. No.: B583427
CAS No.: 143039-98-9
M. Wt: 139.172
InChI Key: AKQRSZMTIIGDIY-UHFFFAOYSA-N
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Description

3h-[1,2]Oxathiolo[4,3-c]pyridine is a fused bicyclic heterocycle of significant interest in advanced medicinal chemistry and drug discovery research. This scaffold combines pyridine and 1,2-oxathiole rings, presenting a unique structural motif for developing novel pharmacologically active compounds. Its core structure serves as a versatile building block, particularly in the design of molecules that target viral and bacterial enzymes. Researchers utilize this compound as a key intermediate in synthesizing more complex molecular architectures, leveraging its heterocyclic framework to interact with diverse biological targets. Investigations into analogous heterocyclic systems underscore the potential of such scaffolds in creating new therapeutic agents with antiviral, anticancer, and antibacterial properties. This product is intended for research and development purposes in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NOS B583427 3h-[1,2]Oxathiolo[4,3-c]pyridine CAS No. 143039-98-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-oxathiolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c1-2-7-3-5-4-8-9-6(1)5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQRSZMTIIGDIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN=C2)SO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721629
Record name 3H-[1,2]Oxathiolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143039-98-9
Record name 3H-[1,2]Oxathiolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 3h 1 2 Oxathiolo 4,3 C Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

No studies detailing the nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the pyridine ring of 3H- smolecule.comscribd.comOxathiolo[4,3-c]pyridine were identified. The directing effects of the fused oxathiole ring and the inherent electronic properties of the pyridine moiety in this specific system have not been experimentally determined.

Nucleophilic Additions and Substitutions

There is no available literature describing the reactions of 3H- smolecule.comscribd.comOxathiolo[4,3-c]pyridine with nucleophiles, such as organometallic reagents or amines.

Oxidation Reactions of the Sulfur Atom

While it is chemically plausible that the sulfur atom could be oxidized, no specific experimental conditions or results for the oxidation of 3H- smolecule.comscribd.comOxathiolo[4,3-c]pyridine have been published. smolecule.com

Reduction Pathways of the Ring System

No information is available regarding the catalytic hydrogenation or chemical reduction of the 3H- smolecule.comscribd.comOxathiolo[4,3-c]pyridine ring system.

Ring-Opening and Rearrangement Reactions

The stability of the 3H- smolecule.comscribd.comOxathiolo[4,3-c]pyridine scaffold under thermal, acidic, or basic conditions, and its potential for ring-opening or rearrangement reactions, has not been documented in the scientific literature.

Metal-Catalyzed Cross-Coupling Reactions

There are no published examples of 3H- smolecule.comscribd.comOxathiolo[4,3-c]pyridine or its derivatives being used in metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings.

Theoretical Studies and Mechanistic Investigations

Quantum Mechanical Studies of Reaction Intermediates and Transition States

There are no published quantum mechanical studies that have calculated or characterized the reaction intermediates or transition states involving 3H- researchgate.netacs.orgoxathiolo[4,3-c]pyridine. Such studies would be invaluable for predicting its reactivity, stability, and potential synthetic pathways. For related but distinct systems, such as certain amino sultones, ab initio theoretical calculations have been performed to understand their reactivity. For instance, studies on spiro-oxathiole dioxide derivatives have shown that the nitrogen atom of the amino sultone ring possesses mainly sp2 character with a low HOMO energy, suggesting low reactivity towards electrophiles. researchgate.net However, these findings are not directly transferable to the fused pyridine (B92270) system of 3H- researchgate.netacs.orgoxathiolo[4,3-c]pyridine.

Reaction Mechanism Elucidation using Computational Methods

The elucidation of reaction mechanisms involving 3H- researchgate.netacs.orgoxathiolo[4,3-c]pyridine through computational methods has not been reported. The synthesis of the isomeric 3H- researchgate.netacs.orgoxathiolo[4,3-b]pyridine system has been documented, but the mechanistic pathways of these reactions have not been detailed through computational analysis. acs.orgguidechem.com Computational studies would be essential to map the potential energy surfaces of its formation and subsequent reactions, identify key intermediates, and calculate activation barriers, thereby providing a deeper understanding of its chemical behavior.

Aromaticity and Electronic Delocalization within the Fused System

A specific analysis of the aromaticity and electronic delocalization within the 3H- researchgate.netacs.orgoxathiolo[4,3-c]pyridine fused system is absent from the scientific literature. While general methodologies for assessing aromaticity, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS), are well-established for a wide range of heterocyclic compounds, they have not been applied to this particular molecule. researchgate.net Such an analysis would be crucial for understanding the electronic stability and reactivity of the fused ring system.

Solvation Effects on Molecular Structure and Reactivity

There are currently no studies that have investigated the influence of solvents on the molecular structure and reactivity of 3H- researchgate.netacs.orgoxathiolo[4,3-c]pyridine. Computational models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are powerful tools for simulating solvation effects, but their application to this compound has not been documented. Understanding how different solvent environments affect its conformational preferences, electronic properties, and reaction kinetics is a critical area for future research.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks

No Quantitative Structure-Activity Relationship (QSAR) studies have been developed for 3H- researchgate.netacs.orgoxathiolo[4,3-c]pyridine in non-biological contexts. QSAR models are used to correlate a molecule's structural features with its chemical or physical properties. The absence of experimental data and a cohort of structurally related compounds with measured activities or properties precludes the development of such theoretical frameworks for this specific molecule at this time.

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for constructing the 3H-[1,2]Oxathiolo[4,3-c]pyridine core?

  • Methodological Answer : The fused oxathiolo-pyridine system can be synthesized via cyclization reactions. For example, thiol-containing intermediates may undergo oxidative cyclization with pyridine derivatives. A common approach involves using sodium hydride (NaH) as a base to deprotonate thiol groups, followed by coupling with halopyridines (e.g., 3-chloropyridine derivatives). Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids) can introduce substituents post-cyclization, as demonstrated in analogous pyridine-fused heterocycles .
Reaction Step Reagents/Conditions Key Intermediate
CyclizationNaH, DMF, 0°C to rtThiol-pyridine precursor
Cross-CouplingPd(PPh₃)₄, boronic acid, 90–105°CSubstituted oxathiolo-pyridine

Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, ¹H NMR can confirm the presence of characteristic protons in the oxathiolo ring (δ 3.5–4.5 ppm for S-O adjacent protons). HRMS validates molecular weight, while X-ray structures resolve regiochemistry, as seen in pyrazolo[4,3-c]pyridine analogs .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of the oxathiolo ring in this compound?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Electrophilic aromatic substitution (EAS) at the pyridine ring can be directed by electron-donating groups. For the oxathiolo moiety, lithiation at low temperatures (-78°C) with LDA (lithium diisopropylamide) followed by quenching with electrophiles (e.g., alkyl halides) enables selective modification, as shown in pyrrolo[2,3-b]pyridine systems .

Q. How do structural modifications impact the bioactivity of this compound derivatives?

  • Methodological Answer : Introduce substituents at the 5- and 7-positions to modulate electronic properties and binding affinity. For example, electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance stability but may reduce solubility. Computational docking studies (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) can correlate substituent effects with activity, as applied to triazolopyridine derivatives .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Key issues include low yields in cyclization steps and purification of polar intermediates. Optimize solvent systems (e.g., switch from THF to EtOH/H₂O mixtures for easier workup) and employ continuous flow chemistry to improve reproducibility. Recrystallization from ethanol/water (3:1 v/v) enhances purity, as validated for tetrahydro-pyrazolo[4,3-c]pyridines .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported reaction yields for similar heterocycles?

  • Methodological Answer : Variability often stems from catalyst purity or moisture-sensitive intermediates. For example, Pd(PPh₃)₄ catalysts degrade upon exposure to air, leading to inconsistent cross-coupling yields. Use freshly distilled solvents and rigorously anhydrous conditions. Compare results with control reactions from triazolopyridine syntheses, where yields improved from 45% to 72% under inert atmospheres .

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For instance, the sulfur atom in the oxathiolo ring shows high electron density, making it prone to oxidation—consistent with experimental observations in thiazolo[4,5-b]pyridine systems .

Application-Oriented Questions

Q. How can this compound derivatives be applied in medicinal chemistry?

  • Methodological Answer : The scaffold’s rigidity and heteroatom content make it suitable for targeting enzymes (e.g., kinases) or GPCRs. Functionalize the pyridine ring with pharmacophores (e.g., morpholine for solubility, fluorophenyl for lipophilicity) and evaluate cytotoxicity via MTT assays. Analogous pyrazolo[4,3-c]pyridines showed IC₅₀ values <10 µM in cancer cell lines .

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